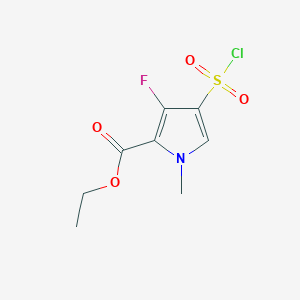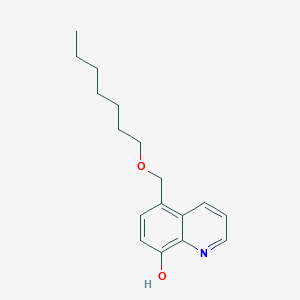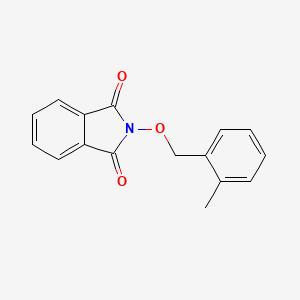![molecular formula C17H16O3 B11849004 Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)
Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a biphenyl carboxylate group. The oxetane ring is known for its high ring strain and unique reactivity, making it a valuable building block in synthetic chemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate, typically involves cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule undergoes cyclization to form the oxetane ring . Another approach is the Paternò–Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives often employs scalable methods such as the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear or branched products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring’s high ring strain makes it reactive, allowing it to participate in various chemical reactions. These reactions can modify biological molecules, leading to changes in their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used as a building block in organic synthesis.
3-Oximinooxetane: An oxetane derivative used in the synthesis of energetic materials.
Paclitaxel (Taxol): A well-known anticancer drug that contains an oxetane ring.
Uniqueness
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate is unique due to its combination of an oxetane ring and a biphenyl carboxylate group. This structure imparts distinct physicochemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
oxetan-3-ylmethyl 3-phenylbenzoate |
InChI |
InChI=1S/C17H16O3/c18-17(20-12-13-10-19-11-13)16-8-4-7-15(9-16)14-5-2-1-3-6-14/h1-9,13H,10-12H2 |
Clé InChI |
COMZWNORMOCEEG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)COC(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)

